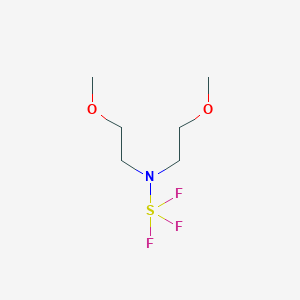

Bis(2-methoxyethyl)aminosulfur trifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYTRAZFJURPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074898 | |

| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202289-38-1 | |

| Record name | Deoxo-Fluor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202289-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxy-fluor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202289381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl)aminosulfur Trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6219390VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: A Technical Guide to a Modern Deoxofluorinating Agent

Abstract

This technical guide provides an in-depth analysis of Bis(2-methoxyethyl)aminosulfur Trifluoride, commercially known as Deoxo-Fluor®. Developed as a thermally more stable and safer alternative to Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor® has become an indispensable reagent in modern organic synthesis for the conversion of hydroxyl and carbonyl moieties into fluorides. This document details its discovery and history, elucidates its mechanism of action, presents its key physicochemical properties, and offers detailed protocols for its application. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent for the synthesis of organofluorine compounds, which are crucial in pharmaceutical and agrochemical industries.[1][2]

Introduction: The Need for Safer Fluorination

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, often enhancing metabolic stability and binding affinity.[2] For decades, Diethylaminosulfur Trifluoride (DAST) was a workhorse reagent for deoxofluorination. However, its utility, particularly on a large scale, is severely hampered by its thermal instability, as it can undergo exothermic and uncontrolled decomposition at relatively low temperatures.[3] This critical safety liability spurred the search for a more robust alternative, leading to the development of Deoxo-Fluor®. This reagent offers a significantly improved safety profile, a wider reaction window, and in many cases, superior performance, making it a more attractive choice for both laboratory and industrial applications.[1][3]

Discovery and History

Deoxo-Fluor®, or this compound, was developed and first reported in 1999 by Dr. Gauri S. Lal and his colleagues at Air Products and Chemicals, Inc.[1] Their research, published in Chemical Communications and The Journal of Organic Chemistry, introduced a novel deoxofluorinating agent with significantly enhanced thermal stability compared to DAST.[1][4]

The key innovation in the design of Deoxo-Fluor® is the incorporation of bis(2-methoxyethyl)amine side chains. The intramolecular coordination of the ether oxygen atoms to the electron-deficient sulfur center imparts conformational rigidity, which is credited for its increased thermal stability.[1] Thermal analysis has shown that Deoxo-Fluor® decomposes more slowly and with less evolution of heat and gas than DAST.[1] The synthesis involves reacting the N-trimethylsilyl derivative of bis(2-methoxyethyl)amine with sulfur tetrafluoride (SF₄).[1]

Physicochemical Properties and Stability

Deoxo-Fluor® is a yellow to colorless liquid that must be handled in a dry, inert atmosphere as it reacts violently with water to generate hazardous hydrogen fluoride (HF).[5][6][7] Its enhanced thermal stability is its most significant advantage over DAST.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Deoxo-Fluor®, BAST | [3][5][8] |

| CAS Number | 202289-38-1 | [5][9][10] |

| Molecular Formula | C₆H₁₄F₃NO₂S | [2][9] |

| Molecular Weight | 221.24 g/mol | [9][10][11] |

| Appearance | Yellow to colorless liquid | [5][10][11] |

| Density | ~1.2 g/mL at 25 °C | [9][10][11] |

| Boiling Point | >80 °C | [9] |

| Decomposition Onset | ~140 °C | [7][11] |

| Storage | 2-8°C under inert atmosphere | [12] |

Mechanism of Deoxofluorination

The deoxofluorination of an alcohol with Deoxo-Fluor® is proposed to proceed through a mechanism analogous to that of DAST. The reaction is initiated by the attack of the alcohol's oxygen atom on the sulfur atom of Deoxo-Fluor®, displacing a fluoride ion. This forms a key intermediate, an alkoxysulfur difluoride. Subsequent intramolecular or intermolecular nucleophilic attack by the fluoride ion on the carbon atom bearing the leaving group, typically following an Sₙ2 pathway, results in the formation of the alkyl fluoride product with an inversion of stereochemistry.

Caption: Generalized mechanism for the deoxofluorination of an alcohol.

Applications in Organic Synthesis

Deoxo-Fluor® is a versatile reagent with a broad scope of applications.[1]

-

Alcohols to Alkyl Fluorides: It efficiently converts primary, secondary, tertiary, allylic, and benzylic alcohols into the corresponding alkyl fluorides, often in high yields and under mild conditions, sometimes as low as -78 °C.[13] The reaction typically proceeds with inversion of configuration at chiral centers.

-

Aldehydes and Ketones to Gem-Difluorides: Carbonyl compounds are readily converted to their gem-difluoro analogs.[1] This transformation is particularly valuable as gem-difluoromethylene groups are important isosteres in medicinal chemistry. The fluorination of less reactive diaryl ketones can be achieved, though it may require higher temperatures.[7]

-

Carboxylic Acids to Acyl Fluorides and Derivatives: Carboxylic acids are smoothly converted to acyl fluorides.[14] These intermediates are stable enough for isolation but reactive enough for subsequent one-pot transformations.[14][15][16] This has been exploited in protocols to synthesize amides, peptides, and Weinreb amides with high yields and without significant racemization.[13][15][16]

-

Thiocarbonyls to Gem-Difluorides: In the presence of a catalyst like SbCl₃, Deoxo-Fluor® can convert various thiocarbonyl compounds (e.g., thioketones, thioesters) to gem-difluorides, a transformation not easily accessible from their carbonyl precursors.[17][18]

Comparative Performance: Deoxo-Fluor® vs. DAST

Deoxo-Fluor® often provides superior or comparable yields to DAST, with the primary advantage of enhanced safety.

| Substrate Type | Transformation | Reagent | Typical Yields | Key Advantage of Deoxo-Fluor® |

| Secondary Alcohols | R₂CH-OH → R₂CH-F | Deoxo-Fluor® | Good to Excellent | Higher thermal stability, safer scale-up.[1][3] |

| DAST | Good to Excellent | - | ||

| Aldehydes/Ketones | R₂C=O → R₂CF₂ | Deoxo-Fluor® | Good to Excellent | Allows for a wider reaction temperature window.[3] |

| DAST | Good | Prone to hazardous decomposition at elevated temperatures.[3] | ||

| Carboxylic Acids | RCOOH → RCOF | Deoxo-Fluor® | Excellent | Mild conditions, enables one-pot amide synthesis.[15][16] |

| DAST | Good | Less efficient for subsequent one-pot reactions. |

Experimental Protocol & Safety

Mandatory Safety Precautions

-

Handling: Deoxo-Fluor® is toxic if inhaled or swallowed, causes severe skin and eye burns, and reacts violently with water to produce HF gas.[5][6][7][9] All manipulations must be performed in a well-ventilated chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (butyl rubber or neoprene), and full eye/face protection (safety goggles and faceshield).[6][9][12]

-

Conditions: All glassware must be oven-dried. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6][7] Ensure eyewash stations and safety showers are immediately accessible.[6]

-

Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a base like saturated sodium bicarbonate.

Representative Protocol: Fluorination of 4,4'-Difluorobenzophenone[8]

This procedure details the conversion of a diaryl ketone to its corresponding gem-difluoride.

-

Setup: An oven-dried 50-mL round-bottomed flask is equipped with a Teflon-coated magnetic stir bar.

-

Charging Reagents: The flask is charged with 4,4'-difluorobenzophenone (5.11 g, 23.4 mmol, 1.0 equiv). Deoxo-Fluor® (13 mL, 15.7 g, 71 mmol, ~3 equiv) is added via a disposable pipette inside the fume hood.[7]

-

Reaction: The flask is fitted with a reflux condenser under a nitrogen atmosphere. The mixture is stirred and heated in a preheated oil bath at 90 °C for 24 hours. Caution: The oil bath temperature must be kept below 110 °C to avoid reagent decomposition.[7]

-

Work-up: After cooling to room temperature, the dark reaction mixture is carefully and slowly poured into a beaker containing ice and saturated aqueous NaHCO₃ solution to quench the excess reagent.

-

Extraction: The aqueous mixture is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure bis(4-fluorophenyl)difluoromethane.

Caption: A typical experimental workflow for a Deoxo-Fluor® reaction.

Conclusion

Deoxo-Fluor® represents a significant advancement in fluorination chemistry, providing a powerful and, most importantly, safer tool for the synthesis of organofluorine compounds. Its enhanced thermal stability mitigates the serious risks associated with DAST, enabling broader applications at both laboratory and industrial scales. Its versatility in converting alcohols, carbonyls, and carboxylic acids into a range of fluorinated products has solidified its role as a key reagent in the toolbox of the modern synthetic chemist, particularly in the fields of drug discovery and materials science.

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]

-

Deoxo-Fluor - Physico-chemical Properties. ChemBK. Available at: [Link]

-

Chang, Y., Lee, H., & Bae, C. (2011). Direct Fluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses, 88, 195. Available at: [Link]

-

Deoxo-Fluor. Common Organic Chemistry. Available at: [Link]

-

Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832. Available at: [Link]

-

Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. ACS Publications. Available at: [Link]

-

White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. Available at: [Link]

-

White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. Journal of Organic Chemistry, 69(7), 2573-6. Available at: [Link]

-

Singh, R. P., & Shreeve, J. M. (2006). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synlett, 2006(15), 2515-2516. Available at: [Link]

-

White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. Available at: [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (2), 215-216. Available at: [Link]

-

Deoxo-Fluor®. DrugFuture. Available at: [Link]

Sources

- 1. This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 2. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Deoxofluor - Enamine [enamine.net]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS 202289-38-1 | 8132-3-01 | MDL MFCD01321415 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. chembk.com [chembk.com]

- 10. This compound (Deoxo-Fluor) [commonorganicchemistry.com]

- 11. Deoxo-Fluor? [drugfuture.com]

- 12. Deoxo-Fluor 溶液 50% in THF | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]

- 17. Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

Bis(2-methoxyethyl)aminosulfur trifluoride synthesis and preparation

An In-Depth Technical Guide to Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): Synthesis, Properties, and Application

Introduction: A New Era in Deoxyfluorination

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of drug discovery and materials science.[1] Organofluorine compounds often exhibit unique biological activities and enhanced metabolic stability, making them highly sought after in the pharmaceutical and agrochemical industries.[1][2] For decades, diethylaminosulfur trifluoride (DAST) was a primary reagent for deoxofluorination—the conversion of hydroxyl and carbonyl groups to fluorides. However, the thermal instability and potential for explosive decomposition of DAST have posed significant safety risks, particularly in large-scale applications.[3]

This guide provides a comprehensive overview of this compound, commercially known as Deoxo-Fluor®, a revolutionary deoxofluorinating agent developed to overcome the limitations of its predecessors.[4][5] First reported by G. S. Lal and colleagues, Deoxo-Fluor offers significantly enhanced thermal stability, broadening the scope and safety of deoxofluorination reactions.[4][5] We will explore its synthesis, delve into the mechanistic basis for its stability, provide detailed protocols for its application, and outline the critical safety procedures required for its handling.

The Synthesis of Deoxo-Fluor: A Tale of Two Precursors

The industrial synthesis of Deoxo-Fluor is a specialized process that underscores the careful management of highly reactive reagents. The core transformation involves the reaction of sulfur tetrafluoride (SF₄), a toxic and corrosive gas, with the N-trimethylsilyl derivative of bis(2-methoxyethyl)amine.[4][6]

Causality in Reagent Selection

The choice of N-trimethylsilyl-bis(2-methoxyethyl)amine is deliberate and crucial for a successful reaction. Direct reaction of the parent amine with SF₄ can be violent and lead to undesired byproducts. The trimethylsilyl (TMS) group serves two primary functions:

-

Protection and Activation: The TMS group protects the amine's N-H bond, preventing side reactions.

-

Facilitating the Reaction: The silicon-nitrogen bond is labile and readily reacts with SF₄. The formation of the highly stable byproduct, trimethylsilyl fluoride (TMS-F), provides a strong thermodynamic driving force for the reaction to proceed cleanly and efficiently.

This synthetic approach is a classic example of using silyl chemistry to tame and direct the reactivity of potent electrophiles like sulfur tetrafluoride.

Sources

- 1. Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]

- 2. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 5. This compound (Deoxo-Fluor®) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Deoxo-Fluor Fluorination Mechanism

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of fluorinating agents, Deoxo-Fluor, or bis(2-methoxyethyl)aminosulfur trifluoride, has emerged as a robust and versatile tool. This guide provides an in-depth exploration of the core mechanisms of Deoxo-Fluor, offering field-proven insights to empower your synthetic endeavors.

Introduction: The Rise of a Superior Fluorinating Agent

Deoxo-Fluor is a nucleophilic fluorinating agent used to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides.[1] It was developed as a more thermally stable alternative to the widely used diethylaminosulfur trifluoride (DAST).[2][3][4] This enhanced stability mitigates the risk of explosive decomposition, a known hazard with DAST, especially at temperatures above 50°C.[4][5] The improved safety profile and predictable reactivity of Deoxo-Fluor have made it an indispensable reagent in both academic and industrial settings.[4]

Key Advantages of Deoxo-Fluor:

-

Enhanced Thermal Stability: Deoxo-Fluor is significantly more thermally robust than DAST, allowing for a wider range of reaction temperatures and safer handling.[2][4]

-

Versatility: It effectively fluorinates a broad spectrum of functional groups, including alcohols, aldehydes, ketones, and carboxylic acids.[1][3][6]

-

Mild Reaction Conditions: Fluorination with Deoxo-Fluor can often be achieved under mild conditions, preserving sensitive functional groups within complex molecules.[3][7][8]

Core Mechanism of Action: A Unified Mechanistic View

The fluorinating power of Deoxo-Fluor stems from its ability to activate hydroxyl and carbonyl groups, transforming them into good leaving groups that are subsequently displaced by a fluoride ion. The general mechanism, while varying slightly with the substrate, follows a common pathway.

Fluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organic synthesis. With Deoxo-Fluor, this reaction typically proceeds through an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reacting center.[3][9]

The proposed mechanism involves the initial reaction of the alcohol with Deoxo-Fluor to form an alkoxyaminosulfur difluoride intermediate. This intermediate then undergoes intramolecular or intermolecular nucleophilic attack by fluoride to yield the alkyl fluoride, sulfur dioxide, and a secondary amine byproduct.

Caption: General mechanism for the fluorination of alcohols using Deoxo-Fluor.

Fluorination of Aldehydes and Ketones

Deoxo-Fluor efficiently converts aldehydes and ketones into gem-difluorides.[2][3][8] This transformation is particularly valuable in medicinal chemistry for modulating the electronic properties and metabolic stability of drug candidates. The reaction is thought to proceed through a series of steps involving the formation of a hemiketal-like intermediate, followed by elimination and a second fluoride addition.

The mechanism likely begins with the nucleophilic attack of the carbonyl oxygen onto the sulfur atom of Deoxo-Fluor, forming an oxonium ion. Subsequent fluoride attack and elimination of a thionyl fluoride equivalent, followed by a second fluorination step, yields the gem-difluoride.

Caption: Proposed mechanism for the gem-difluorination of carbonyls with Deoxo-Fluor.

Fluorination of Carboxylic Acids

Carboxylic acids react with Deoxo-Fluor to form acyl fluorides.[1][3][7] These acyl fluorides are stable yet highly reactive intermediates that can be used in a variety of subsequent transformations, such as amide bond formation, without significant racemization of chiral centers.[7] This one-pot conversion of carboxylic acids to amides is a powerful tool in peptide synthesis and drug discovery.[3][7]

Stereochemical Considerations

In the fluorination of chiral secondary alcohols, Deoxo-Fluor typically promotes an S(_N)2 reaction, leading to an inversion of the stereocenter.[3] However, in certain constrained systems, retention of configuration has been observed due to neighboring group participation.[3] It is crucial for the synthetic chemist to consider the substrate's structure and potential for neighboring group effects when planning a Deoxo-Fluor-mediated fluorination.

Practical Guidance and Experimental Protocols

Safety Precautions

Caution! Deoxo-Fluor reacts violently and exothermically with water, generating hazardous hydrogen fluoride (HF) gas.[1][10][11] All manipulations should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

General Experimental Protocol for the Fluorination of an Alcohol

The following is a representative procedure for the fluorination of a primary or secondary alcohol.

-

Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 equiv).

-

Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the alcohol.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: Deoxo-Fluor (1.5-3.0 equiv) is added dropwise to the stirred solution.[11]

-

Reaction: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).

-

Extraction: The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Note: The optimal solvent is typically an anhydrous chlorinated solvent like dichloromethane.[11]

Typical Reaction Conditions

| Substrate | Temperature | Reaction Time | Notes |

| Primary Alcohols | 0 °C to RT | 1-12 h | Generally proceeds smoothly with good yields. |

| Secondary Alcohols | -78 °C to RT | 2-24 h | Reaction times can be longer; potential for elimination byproducts. |

| Tertiary Alcohols | 0 °C to reflux | 12-48 h | More challenging; may require higher temperatures and longer reaction times. |

| Aldehydes & Ketones | 0 °C to RT | 2-16 h | Often requires a catalytic amount of a proton source (e.g., ethanol) to facilitate the reaction.[8] |

| Carboxylic Acids | 0 °C to RT | 1-4 h | Rapid conversion to the acyl fluoride. |

Byproducts and Troubleshooting

The primary byproducts of Deoxo-Fluor reactions are sulfur dioxide and N,N-bis(2-methoxyethyl)amine.[12] The latter can sometimes react with the desired product or intermediates, particularly in the case of acyl fluoride formation.[12] This can be mitigated by using an excess of the nucleophile in subsequent steps or by filtering the reaction mixture through a short plug of silica gel to remove the amine byproduct.[12]

Elimination reactions can compete with substitution, especially with secondary and tertiary alcohols that can form stable carbocations. Running the reaction at lower temperatures can often minimize the formation of olefin byproducts.

Deoxo-Fluor vs. DAST: A Comparative Overview

| Feature | Deoxo-Fluor | DAST |

| Thermal Stability | More stable, decomposes at higher temperatures.[2][4][10] | Less stable, can decompose explosively above 50°C.[4][5] |

| Safety | Generally safer due to higher thermal stability.[4] | Higher risk of uncontrolled decomposition.[5] |

| Reactivity | Similar to DAST, sometimes with better yields and fewer byproducts.[2] | A well-established and effective fluorinating agent. |

| Handling | Liquid, but less volatile and easier to handle than DAST. | Volatile liquid, requires careful handling. |

| Cost | Generally more expensive than DAST. | More economical option. |

Conclusion

Deoxo-Fluor stands as a premier reagent for nucleophilic fluorination in modern organic synthesis. Its enhanced thermal stability, broad substrate scope, and generally mild reaction conditions make it a superior alternative to DAST for many applications. A thorough understanding of its reaction mechanisms, stereochemical outcomes, and practical handling considerations, as outlined in this guide, will enable researchers and drug development professionals to effectively leverage the power of Deoxo-Fluor in the creation of novel and valuable fluorinated molecules.

References

- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (n.d.). Thieme.

- White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576.

- Deoxo-Fluor | CAS 202289-38-1. (n.d.). CymitQuimica.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.

- Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. (n.d.). ResearchGate.

- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. (n.d.). ResearchGate.

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.

- This compound (Deoxo-Fluor®). (n.d.). Merck Millipore.

- Deoxofluor. (n.d.). Enamine.

- Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). (n.d.). BOC Sciences.

- [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF. (n.d.). ResearchGate.

- Diethylaminosulfur trifluoride. (n.d.). In Wikipedia.

- A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives. (n.d.). Benchchem.

- This compound (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.

- This compound (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.

- This compound (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.

Sources

- 1. Deoxofluor - Enamine [enamine.net]

- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. nbinno.com [nbinno.com]

- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: A Comprehensive Technical Guide for the Synthetic Chemist

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules is a paramount tool for modulating their physicochemical and biological properties.[1] This guide provides an in-depth technical overview of Deoxo-Fluor, a widely utilized nucleophilic fluorinating agent, intended for researchers, scientists, and professionals in drug development. We will delve into its core properties, mechanistic intricacies, practical applications, and safety protocols, offering a holistic understanding rooted in scientific integrity and field-proven insights.

Introduction: The Rise of a Thermally Stable Fluorinating Agent

Deoxo-Fluor, chemically known as bis(2-methoxyethyl)aminosulfur trifluoride, has emerged as a cornerstone reagent in organic synthesis for the deoxofluorination of a wide array of functional groups.[1] Its prominence stems from its enhanced thermal stability compared to its predecessor, diethylaminosulfur trifluoride (DAST), making it a safer and more versatile option for both laboratory-scale and larger-scale applications.[2] The strategic replacement of hydroxyl and carbonyl moieties with fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making Deoxo-Fluor an invaluable tool in the design of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties: A Snapshot

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective and safe utilization. The key properties of Deoxo-Fluor are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 202289-38-1 | [2] |

| Molecular Formula | C₆H₁₄F₃NO₂S | [1] |

| Molecular Weight | 221.24 g/mol | [2] |

| Appearance | Clear yellow liquid | [2] |

| Density | Approximately 1.2 g/mL | [2] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF) |

Deoxo-Fluor is typically supplied as a neat liquid or as a solution in solvents like tetrahydrofuran (THF) or toluene.[1] Its enhanced thermal stability is a key feature, decomposing at a higher temperature than DAST, which significantly reduces the risk of runaway reactions.[3]

Chemical Reactivity and Mechanistic Insights

Deoxo-Fluor is a versatile reagent capable of effecting a range of chemical transformations. The causality behind its reactivity lies in the electrophilic nature of the sulfur atom and the nucleophilicity of the fluoride ions.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is one of the most common applications of Deoxo-Fluor. The reaction generally proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the reacting center.[4] However, depending on the substrate, an S(_N)1 pathway can also be operative.

The proposed mechanism involves the initial activation of the alcohol by Deoxo-Fluor to form an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by a fluoride ion, displacing the sulfur-containing leaving group.

Caption: General mechanism for the deoxyfluorination of alcohols using Deoxo-Fluor.

Geminal Difluorination of Aldehydes and Ketones

Aldehydes and ketones are readily converted to their corresponding gem-difluorides by Deoxo-Fluor. This transformation is particularly valuable for the synthesis of fluorinated building blocks. The reaction is often catalyzed by a source of HF, which can be generated in situ by the addition of a small amount of alcohol or water.[5]

The mechanism is thought to involve the initial formation of a hemiketal-like intermediate, which then undergoes further reaction with Deoxo-Fluor to yield the gem-difluoride.

Caption: Proposed mechanism for the geminal difluorination of carbonyl compounds.

Conversion of Carboxylic Acids

Deoxo-Fluor can convert carboxylic acids into acyl fluorides, which are versatile intermediates for further transformations.[6][7] These acyl fluorides can then be reacted in a one-pot fashion with various nucleophiles, such as amines, to form amides, including for peptide synthesis.[7][8]

The reaction proceeds by the activation of the carboxylic acid to form an acyloxyaminosulfur difluoride intermediate, which then eliminates a sulfur-containing byproduct to yield the acyl fluoride.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the application of Deoxo-Fluor in common synthetic transformations. As with any chemical reaction, these should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for the Deoxyfluorination of an Alcohol

-

To a solution of the alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a plastic or Teflon vessel, add Deoxo-Fluor (1.1-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Detailed Protocol for the Geminal Difluorination of 4,4'-Difluorobenzophenone[4]

-

In an oven-dried 50-mL round-bottomed flask equipped with a magnetic stir bar, charge 4,4'-difluorobenzophenone (5.11 g, 23.4 mmol, 1.0 equiv).[3]

-

Add Deoxo-Fluor (13 mL, 15.7 g, 71 mmol, 3 equiv) via a disposable graduated pipette.[3]

-

Fit the flask with a reflux condenser under a nitrogen atmosphere.[3]

-

Stir the reaction mixture in a preheated oil bath at 90 °C for 24 hours.[3]

-

After cooling to room temperature, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel.[3]

-

Wash the organic solution with water (2 x 50 mL), followed by a saturated aqueous NaHCO₃ solution (50 mL), and finally with saturated aqueous NaCl solution (50 mL).[3]

-

Dry the organic layer over Na₂SO₄, filter, and concentrate by rotary evaporation.[3]

-

Purify the resulting crude product by column chromatography on silica gel to afford bis(4-fluorophenyl)difluoromethane as a colorless oil.[3]

Safety and Handling: A Self-Validating System of Precaution

Deoxo-Fluor is a reactive and hazardous chemical that requires careful handling to mitigate risks.

Hazards:

-

Toxicity: Toxic by inhalation and if swallowed.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Reactivity with Water: Reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[3][9]

-

Flammability: Flammable liquid and vapor.[9]

-

Other Hazards: May cause respiratory irritation and drowsiness or dizziness. Suspected of causing cancer.

Handling and Storage:

-

Always handle Deoxo-Fluor in a well-ventilated chemical fume hood.[3][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

-

Use only under an inert atmosphere and in moisture-free conditions.[9]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, and strong bases.[9]

-

Keep away from heat, sparks, and open flames.[9]

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Conclusion: A Versatile Tool for the Modern Chemist

Deoxo-Fluor has solidified its position as a reliable and versatile reagent for the introduction of fluorine into organic molecules. Its enhanced thermal stability over DAST provides a significant safety advantage, while its broad substrate scope enables a wide range of synthetic transformations. By understanding its physicochemical properties, mechanistic pathways, and adhering to strict safety protocols, researchers can effectively harness the power of Deoxo-Fluor to advance their synthetic endeavors in drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to make informed decisions and conduct their research with both innovation and a commitment to safety.

References

-

White, J. M.; Tunoori, A. R.; Turunen, B. J.; Georg, G. I. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. J. Org. Chem.2004 , 69 (8), 2573–2576. [Link]

-

Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health. [Link]

-

A plausible reaction mechanism for the deoxyfluorination of carboxylic acids with CF3SO2OCF3 (2 a). ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound (Deoxo-Fluor). Common Organic Chemistry. [Link]

-

[Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. ResearchGate. [Link]

-

Lal, G. S.; Lobach, E.; Evans, A. Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. J. Org. Chem.2000 , 65 (15), 4830–4832. [Link]

-

[Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]

-

Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme Chemistry. [Link]

-

Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]

-

Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PubMed Central. [Link]

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

CAS No : 202289-38-1 | Product Name : Deoxo-Fluor. Pharmaffiliates. [Link]

-

Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

Sources

- 1. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]

- 2. This compound (Deoxo-Fluor) [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Deoxo-Fluor as a DAST Alternative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Imperative for a DAST Alternative: Safety and Stability Concerns

For many years, DAST was the reagent of choice for deoxofluorination reactions, which are crucial for synthesizing organofluorine compounds for the pharmaceutical and agrochemical industries.[1][2] However, the utility of DAST is significantly undermined by its inherent thermal instability.[3][4] DAST is known to undergo rapid, exothermic decomposition at elevated temperatures, posing a significant explosion risk, especially during scale-up operations.[3][5] This hazardous nature has prompted the development of safer alternatives.[3][6]

Deoxo-Fluor: A Superior and Safer Deoxyfluorinating Agent

Deoxo-Fluor, also known as BAST, has emerged as a preferred alternative to DAST, primarily due to its enhanced thermal stability.[1][7] This increased stability is attributed to the conformational rigidity provided by the coordination of the alkoxy groups with the electron-deficient sulfur atom.[1]

Key Advantages of Deoxo-Fluor:

-

Enhanced Safety: Deoxo-Fluor is significantly more thermally robust than DAST, reducing the risk of uncontrolled decomposition.[1][7] While both have a decomposition temperature of around 140°C, DAST degrades more rapidly and with a greater release of heat.[3]

-

Wider Reaction Window: The improved thermal stability allows for reactions to be conducted at higher temperatures, which can lead to faster reaction rates and improved yields.[7]

-

Greater Process Control: Its predictable behavior enables better management of reaction parameters, which is critical for scaling up reactions.[7]

-

Superior Performance: In many cases, Deoxo-Fluor provides superior performance compared to DAST, offering better yields and selectivity.[1][8]

Table 1: Comparative Data of Deoxo-Fluor and DAST

| Feature | Deoxo-Fluor | DAST |

| Full Name | [Bis(2-methoxyethyl)amino]sulfur trifluoride | Diethylaminosulfur trifluoride |

| CAS Number | 202289-38-1 | 38078-09-0 |

| Molecular Weight | 221.24 g/mol | 161.19 g/mol |

| Appearance | Clear yellow liquid | Colorless to yellow liquid |

| Decomposition Temp. | ~140 °C | ~140 °C (more rapid) |

| Key Hazard | Corrosive, Water-Reactive | Explosive , Corrosive, Water-Reactive |

Reaction Scope and Versatility

Deoxo-Fluor is a versatile reagent with a broad range of applications in organic synthesis:[7][8][9]

-

Conversion of alcohols to alkyl fluorides.[8]

-

Transformation of aldehydes and ketones to gem-difluorides.[8][10]

-

Conversion of carboxylic acids to trifluoromethyl derivatives or acyl fluorides.[8][10] The resulting acyl fluorides can be used in one-pot transformations to generate amides, including Weinreb amides and peptides.[11]

The deoxyfluorination of alcohols with Deoxo-Fluor is generally believed to proceed through an SN2-type mechanism.[12][13] This involves the activation of the hydroxyl group, followed by a nucleophilic attack by a fluoride ion, leading to an inversion of stereochemistry.[13]

Caption: General reaction mechanism for alcohol fluorination using Deoxo-Fluor.

Experimental Protocols & Workflows

Below is a general protocol for the deoxyfluorination of an alcohol using Deoxo-Fluor. Note that optimization for specific substrates may be necessary.

General Experimental Protocol for Alcohol Fluorination

Materials:

-

Alcohol (1.0 equiv)

-

Deoxo-Fluor (1.2-1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.[12]

Caption: A typical experimental workflow for alcohol deoxyfluorination.

Safety, Handling, and Storage

While Deoxo-Fluor is more stable than DAST, it is still a reactive chemical that requires careful handling.

-

Handling: Always handle Deoxo-Fluor in a well-ventilated fume hood.[14][15] It is volatile and a respiratory hazard.[14] It reacts violently with water, generating toxic and corrosive hydrogen fluoride (HF) gas.[3][9] Therefore, it must be handled in a dry, inert atmosphere.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[16]

-

Storage: Store Deoxo-Fluor in a cool, dry, well-ventilated area between 2-8 °C.[15] It is moisture-sensitive and should be stored under an inert gas.[15] Do not store in glass containers.[15]

-

Spills and Waste Disposal: In case of a spill, evacuate the area and remove all ignition sources.[16] Do not flush into surface water.[16] Dispose of all chemical waste according to local regulations.

Conclusion

Deoxo-Fluor stands out as a superior deoxyfluorinating agent, offering a significantly improved safety profile and, in many instances, better performance than DAST. Its versatility in converting various functional groups makes it an invaluable tool in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical sectors. By adhering to the outlined protocols and safety measures, researchers can effectively and safely harness the capabilities of Deoxo-Fluor in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST).

- Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.

- Benchchem. (n.d.). A Head-to-Head Battle of Fluorination Reagents: XtalFluor-M vs. Deoxo-Fluor in Alcohol Deoxyfluorination.

- Benchchem. (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.

- National Institutes of Health. (n.d.). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.

- Merck Millipore. (n.d.). This compound (Deoxo-Fluor®).

- Enamine. (n.d.). Deoxofluor.

- Synquest Labs. (n.d.). This compound.

- ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.

- SCI. (n.d.). Simpler fluorine chemistry.

- ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.

- Wikipedia. (n.d.). Diethylaminosulfur trifluoride.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Deoxo-Fluor.

- American Chemical Society. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.

- ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.

- Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).

- CymitQuimica. (n.d.). CAS 202289-38-1: Deoxo-Fluor.

- ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols.

- Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.

- Thieme. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541.

- ResearchGate. (n.d.). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.

- National Institutes of Health. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™.

- Sigma-Aldrich. (n.d.). This compound (Deoxo-Fluor®).

Sources

- 1. This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Simpler fluorine chemistry [soci.org]

- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Deoxofluor - Enamine [enamine.net]

- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Thermal Stability of Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Thermally Stable Deoxofluorinating Agent

The selective incorporation of fluorine atoms into organic molecules can profoundly alter their biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] This has made deoxofluorination—the conversion of a carbon-oxygen bond to a carbon-fluorine bond—a cornerstone of modern medicinal and agrochemical research.[1][2] For years, Diethylaminosulfur Trifluoride (DAST) was the workhorse reagent for this transformation. However, its utility, particularly in large-scale applications, has been severely hampered by its notorious thermal instability, with reports of catastrophic decomposition at temperatures above 90°C.[3]

This critical safety issue spurred the development of Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor.[4][5] This guide provides an in-depth technical analysis of the thermal stability of Deoxo-Fluor, offering a comprehensive understanding of its decomposition characteristics, methodologies for its assessment, and best practices for its safe handling to prevent thermal runaway incidents.

Section 1: The Chemical Basis of Enhanced Stability

Deoxo-Fluor's superior thermal profile compared to DAST is not incidental; it is a direct result of its molecular architecture. The key to its stability lies in the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom.[1][4][5] This interaction creates a more rigid conformation that increases the energy barrier for decomposition.

Decomposition Pathway and Byproducts

While more stable, Deoxo-Fluor is not immune to decomposition. Like other aminosulfur trifluorides, it can undergo a disproportionation reaction, particularly at elevated temperatures. The initial decomposition stage is believed to involve the evolution of sulfur tetrafluoride (SF₄) and the formation of a bis(dialkylamino)sulfur difluoride species.[1][6]

It is critical to recognize that Deoxo-Fluor reacts violently and exothermically with water, generating highly toxic and corrosive hydrogen fluoride (HF) gas.[7][8] Therefore, all handling and reactions must be conducted under strictly anhydrous conditions.[8][9] In the event of a fire, thermal decomposition can also generate other hazardous products, including carbon oxides, nitrogen oxides, and sulfur oxides.[10][11]

Visualizing the Decomposition Process

The following diagram illustrates the key relationships in the thermal decomposition of Deoxo-Fluor.

Caption: Logical flow of Deoxo-Fluor decomposition triggers and outcomes.

Section 2: Quantitative Thermal Hazard Assessment

A thorough understanding of a reagent's thermal behavior requires empirical data. Several analytical techniques are employed to quantify the thermal stability of reactive chemicals like Deoxo-Fluor. The primary methods are Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and Thermogravimetric Analysis (TGA).

Summary of Thermal Analysis Data

The following table summarizes key thermal stability data for Deoxo-Fluor, with its predecessor DAST provided for comparison.

| Parameter | Deoxo-Fluor | DAST | Method | Significance |

| DSC Onset (T_onset) | ~140 °C[3] | ~140 °C[3] | DSC | Temperature at which detectable exothermic activity begins. |

| DSC Heat of Decomposition (ΔH_d) | 1100 J/g[3] | 1700 J/g[3] | DSC | Total energy released during decomposition; lower is safer. |

| ARC Onset (T_onset) | 100 °C[12] | 85 °C[12] | ARC | Onset temperature under adiabatic (worst-case) conditions. |

| Decomposition Profile | Gradual exotherm over a wide temperature range[3] | Rapid, sharp exotherm[3][13] | DSC/ARC | A gradual release of energy is less likely to result in a runaway. |

| Gas Evolution | Does not exhibit a rapid increase in pressure[1][5] | Dramatic rate of gas evolution[1] | Radex | Lower gas evolution reduces the risk of vessel over-pressurization. |

Note: Onset temperatures can vary based on the sensitivity of the instrument and the specific experimental conditions (e.g., scan rate, sample purity).[12]

Interpreting the Data: A Margin of Safety

While the DSC onset temperature for both Deoxo-Fluor and DAST is similar, the critical difference lies in the rate and magnitude of the energy release.[3] Deoxo-Fluor exhibits a much more gradual exotherm and releases significantly less energy per unit mass.[3] Furthermore, ARC data, which simulates a worst-case adiabatic scenario (no heat loss), shows a higher, more favorable onset temperature for Deoxo-Fluor.[12] This combination of factors provides a significantly greater margin of safety for process control, especially during scale-up.

Section 3: Experimental Protocols for Thermal Analysis

Executing thermal analysis requires meticulous planning and adherence to safety protocols. The goal is to obtain accurate data without endangering personnel or equipment.

Mandatory Safety & Handling Precautions

-

Ventilation: Always handle Deoxo-Fluor in a certified chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]

-

Inert Conditions: Handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[9]

-

Material Compatibility: Avoid contact with water, acids, strong bases, alcohols, and glass.[10][14] Use compatible materials such as Teflon or stainless steel for handling.

-

Waste Disposal: Contaminated materials and residual reagent should be treated as hazardous waste. Never attempt to quench large quantities without a validated procedure.[15]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the thermal hazards of a reactive chemical.

Caption: A structured workflow for comprehensive thermal hazard analysis.

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature and heat of decomposition of Deoxo-Fluor.

-

Causality: DSC subjects a small sample to a controlled temperature program, measuring the heat flow relative to a reference. This allows for the detection of exothermic (heat-releasing) events like decomposition.

-

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, carefully load 1-5 mg of Deoxo-Fluor into a high-pressure, hermetically sealed gold-plated or stainless steel pan.

-

Rationale: Hermetically sealed pans are essential to contain any gaseous decomposition products and prevent pressure-related damage to the DSC cell. Gold plating provides excellent chemical resistance.[3]

-

-

Instrument Setup: Place the sealed sample pan and an identical, empty reference pan into the DSC autosampler.

-

Experimental Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.[3]

-

Rationale: A 10°C/min scan rate is a standard for initial screening, balancing sensitivity with experimental time.

-

-

Data Analysis: Integrate the area of any exothermic peaks to calculate the heat of decomposition (ΔH_d) in J/g. Determine the onset temperature (T_onset) using the tangent method.

-

Protocol: Accelerating Rate Calorimetry (ARC)

-

Objective: To determine the time and temperature relationship for a thermal runaway reaction under adiabatic conditions.

-

Causality: ARC provides a "worst-case" thermal scenario.[16] It operates in a "Heat-Wait-Search" mode, detecting the onset of an exotherm and then switching to an adiabatic mode where the instrument's heaters match the sample temperature, preventing any heat loss to the surroundings.[16] This mimics the conditions in the center of a large, poorly-mixed reactor.

-

Methodology:

-

Sample Preparation: Load a larger sample (e.g., 5-10 g) into a robust, spherical sample bomb made of a compatible material (e.g., titanium or Hastelloy C).

-

Instrument Setup: Place the bomb in the ARC calorimeter and connect the pressure and temperature sensors.

-

Experimental Program (Heat-Wait-Search):

-

Heat: Increase the sample temperature in small steps (e.g., 5°C).

-

Wait: Hold at the new temperature for a set period (e.g., 15 minutes) to allow for thermal equilibrium.

-

Search: Monitor the rate of temperature rise. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument declares the onset of an exotherm.

-

-

Adiabatic Tracking: Once an exotherm is detected, the instrument heaters will track the sample's temperature rise precisely, ensuring no heat is lost. The experiment continues until the reaction is complete or a pressure limit is reached.

-

Data Analysis: The resulting data provides temperature and pressure versus time, from which critical safety parameters like the Time to Maximum Rate (TMR) under adiabatic conditions can be calculated.

-

Conclusion: A Safer, More Reliable Choice

This compound (Deoxo-Fluor) represents a significant advancement in the field of deoxofluorination, driven primarily by its enhanced thermal stability compared to DAST.[1][4][17] Thermal analysis using DSC and ARC confirms that while it is not thermally infallible, its decomposition is characterized by a higher onset temperature under adiabatic conditions, a lower heat of decomposition, and a more gradual release of energy and pressure.[1][3][12] This profile provides chemists and chemical engineers with a wider margin of safety and greater control, particularly during process scale-up. By understanding the chemical basis for its stability and employing rigorous thermal hazard assessment protocols, researchers can confidently and safely leverage Deoxo-Fluor to advance the synthesis of novel organofluorine compounds.

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

Organic Chemistry Portal. This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. organic-chemistry.org. [Link]

-

Lal, G. S., Pez, G. P., & Prozonic, F. M. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (2), 215-216. [Link]

-

Chang, Y., Lee, H., & Bae, C. (2012). PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 89, 280-288. [Link]

-

Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3456–3459. [Link]

-

Messina, P. A., Mange, K. C., & Middleton, W. J. (1989). Aminosulfur trifluorides: relative thermal stability. Journal of Fluorine Chemistry, 42(1), 137-143. [Link]

-

White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]

-

Paralab. Accelerating Rate Calorimetry Brochure. paralab.pt. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Deoxofluor - Enamine [enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. atlantic-chemicals.com [atlantic-chemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) DOI:10.1039/A808517J [pubs.rsc.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. paralab.pt [paralab.pt]

- 17. This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

understanding Deoxo-Fluor reactivity with functional groups

An In-Depth Technical Guide to the Reactivity and Application of Deoxo-Fluor

Introduction: A Modern Approach to Deoxofluorination

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms can profoundly alter the pharmacological and physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity.[1] For decades, (diethylamino)sulfur trifluoride (DAST) was the workhorse for deoxofluorination—the conversion of hydroxyl and carbonyl groups to their fluorinated counterparts. However, the thermal instability and potential for explosive decomposition of DAST have driven the search for safer, more robust alternatives.[2][3][4]

Enter [Bis(2-methoxyethyl)amino]sulfur trifluoride, commercially known as Deoxo-Fluor®. Developed as a superior alternative, Deoxo-Fluor offers significantly enhanced thermal stability, making it a safer and more reliable reagent for both lab-scale and process chemistry applications.[2][5] This guide provides an in-depth exploration of Deoxo-Fluor's reactivity across a spectrum of functional groups, grounded in mechanistic understanding and field-proven applications for researchers, chemists, and drug development professionals.

Core Principles: Mechanistic Insight into Deoxofluorination

Deoxo-Fluor functions as a nucleophilic fluorinating agent. Its reactivity stems from the electrophilic sulfur atom, which readily activates oxygen-containing functional groups, facilitating their substitution by a fluoride ion. The general mechanisms vary depending on the substrate but follow predictable pathways.

Mechanism with Alcohols

The reaction with alcohols typically proceeds through an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack from the fluoride ion, which can occur via an Sₙ1 or Sₙ2 pathway depending on the substrate's structure. For primary and secondary alcohols, the Sₙ2 pathway is dominant, resulting in a clean inversion of stereochemistry.[3][6]

Mechanism with Carbonyls

For aldehydes and ketones, the reaction is believed to proceed through a series of intermediates, initiated by the attack of the carbonyl oxygen on the sulfur atom of Deoxo-Fluor. This process ultimately replaces the carbon-oxygen double bond with two new carbon-fluorine bonds to form a gem-difluoride. The reaction is often facilitated by catalytic amounts of HF, which can be generated in situ.[7][8]

Sources

- 1. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Simpler fluorine chemistry [soci.org]

- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 6. This compound (Deoxo-Fluor®) [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Bis(2-methoxyethyl)aminosulfur trifluoride for beginners

An In-Depth Technical Guide to Bis(2-methoxyethyl)aminosulfur Trifluoride for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Welcome to a comprehensive exploration of this compound, a cornerstone reagent in modern synthetic chemistry. This guide is designed for professionals in research and drug development, offering in-depth insights into its application, mechanism, and handling.

Introduction: A Safer, More Stable Alternative in Fluorination Chemistry

This compound, widely recognized by its trade name Deoxo-Fluor®, is a versatile and highly effective deoxofluorinating agent.[1][2][3] It has gained prominence as a safer and more thermally stable alternative to the traditional reagent, Diethylaminosulfur Trifluoride (DAST).[1][3][4][5][6] The strategic incorporation of fluorine atoms into organic molecules is a critical aspect of modern drug discovery, enhancing properties such as metabolic stability, binding affinity, and bioavailability.[7][8] Deoxo-Fluor® provides a reliable and efficient means to achieve these transformations.[3][8]

The primary advantage of Deoxo-Fluor® over DAST lies in its enhanced thermal stability, which significantly reduces the risk of uncontrolled exothermic decomposition during reactions or storage.[1][3][9] This increased stability is attributed to the conformational rigidity provided by the coordination of the alkoxy groups with the electron-deficient sulfur atom.[1] This key feature allows for a wider reaction window, including the possibility of conducting reactions at higher temperatures to improve rates and yields, a crucial factor for both laboratory-scale synthesis and industrial applications.[3]

Core Applications in Organic Synthesis

Deoxo-Fluor® is a broad-spectrum fluorinating agent capable of converting a variety of oxygen-containing functional groups into their fluorinated counterparts.[1][10] Its primary applications include the conversion of alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides or trifluoromethyl derivatives.[1][6][10]

Deoxyfluorination of Alcohols

The conversion of hydroxyl groups to fluoro-alkyl functionalities is a fundamental transformation in medicinal chemistry.[3] Deoxo-Fluor® efficiently replaces the hydroxyl group of primary, secondary, and tertiary alcohols with a fluorine atom.[11] The reaction generally proceeds under mild conditions, and in the case of chiral alcohols, often with inversion of stereochemistry, consistent with an SN2-type mechanism.[6]

Conversion of Carbonyls to Gem-Difluorides

Deoxo-Fluor® is highly effective for the gem-difluorination of aldehydes and ketones.[1][11] This transformation is particularly valuable in drug design, as the difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule's electronic properties and metabolic stability. While the fluorination of aldehydes and alkyl ketones proceeds readily, diaryl ketones are less reactive and may require more forcing conditions.[12]

Transformations of Carboxylic Acids

Carboxylic acids can be converted to highly reactive acyl fluorides using Deoxo-Fluor®.[3][9] These acyl fluorides are valuable intermediates in organic synthesis and can be used in one-pot procedures to generate amides, including Weinreb amides, and peptides with minimal racemization.[13][14][15][16] Furthermore, under certain conditions, carboxylic acids can be converted directly to trifluoromethyl derivatives.[1][6]

Understanding the Mechanism of Action